N-Butyl-DI-(1-adamantyl)phosphonium iodide
Overview
Description
N-Butyl-DI-(1-adamantyl)phosphonium iodide is a phosphonium salt with the empirical formula C24H40IP and a molecular weight of 486.45 g/mol . This compound is known for its application as a ligand precursor in various catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-DI-(1-adamantyl)phosphonium iodide typically involves the reaction of DI-(1-adamantyl)phosphine with n-butyl iodide. The reaction is carried out in an inert atmosphere, often using solvents like toluene . The reaction mixture is refluxed for a specific period, followed by purification steps such as washing with saturated ammonium chloride solution and drying over sodium sulfate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-DI-(1-adamantyl)phosphonium iodide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the phosphonium group.
Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves the use of palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Buchwald-Hartwig Amination: Utilizes palladium catalysts and bases like sodium tert-butoxide in solvents like toluene.
Major Products
The major products formed from these reactions are often arylated or aminated compounds, depending on the specific coupling reaction employed .
Scientific Research Applications
N-Butyl-DI-(1-adamantyl)phosphonium iodide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Butyl-DI-(1-adamantyl)phosphonium iodide in catalytic reactions involves its role as a ligand. It coordinates with palladium catalysts, stabilizing the catalytic complex and facilitating the transfer of reactants to the active site . This enhances the efficiency of the catalytic cycle and improves the overall yield of the desired products .
Comparison with Similar Compounds
Similar Compounds
Di-(1-adamantyl)benzylphosphine: Another phosphine ligand used in similar catalytic reactions.
Di-tert-butylchlorophosphine: A phosphine ligand with different steric and electronic properties.
Tricyclohexylphosphine: Known for its use in various catalytic processes.
Uniqueness
N-Butyl-DI-(1-adamantyl)phosphonium iodide is unique due to its bulky adamantyl groups, which provide steric hindrance and enhance the selectivity of catalytic reactions . This makes it particularly effective in palladium-catalyzed cross-coupling reactions, where selectivity and efficiency are crucial .
Properties
IUPAC Name |
bis(1-adamantyl)-butylphosphanium;iodide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39P.HI/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;/h17-22H,2-16H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXHWLZKSOGUFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[PH+](C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40IP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
714951-87-8 | |
Record name | Phosphine, butylbis(tricyclo[3.3.1.13,7]dec-1-yl)-, hydriodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=714951-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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